The compound 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is a multifunctional epoxy derivative that has garnered attention due to its potential applications in various fields, including polymer science and organic synthesis. The interest in this compound stems from its structural features, which include epoxy groups that are known for their reactivity and versatility in chemical transformations. This comprehensive analysis aims to explore the available literature to understand the mechanisms of action and applications of this compound.
In the field of polymer science, the ability of epoxy compounds to undergo polymerization is of particular interest. The study of bis[4-bis(2,3-epoxypropyl)aminophenyl]methane's polymerization reveals that without an accelerator, the epoxy rings can react intermolecularly, leading to resin formation3. This finding is significant as it suggests that 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl could also be used in the development of new polymeric materials with unique properties, such as enhanced stability or specific mechanical characteristics.
In organic synthesis, the versatility of epoxy compounds is leveraged to create diverse heterocyclic scaffolds. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a template for the synthesis of novel heterocyclic compounds through nucleophilic ring opening, followed by various transformations1. While this study does not directly involve the compound of interest, it exemplifies the potential of epoxy-containing compounds to act as precursors for the synthesis of complex organic molecules, which could include pharmaceuticals, agrochemicals, and other functional materials.
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl is a chemical compound with significant applications in materials science, particularly in the formulation of epoxy resins. This compound is classified under epoxy compounds and is characterized by its unique biphenyl structure, which contributes to its thermal stability and mechanical properties. The compound's CAS number is 85954-11-6, and its molecular formula is , with a molecular weight of 354.44 g/mol .
The synthesis of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl typically involves several methods:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The typical reaction conditions involve temperatures ranging from room temperature to 100°C and may require several hours for completion.
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl can undergo various chemical reactions:
The curing process typically involves heating and may require specific ratios of epoxy to hardener to optimize performance characteristics such as tensile strength and thermal resistance.
The mechanism of action for 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl primarily revolves around its ability to form cross-linked structures upon curing. During curing:
This process enhances the thermal stability and mechanical strength of the resulting material.
Relevant data indicate that the compound exhibits excellent adhesion properties and thermal stability when cured properly.
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl finds applications in various scientific fields:
This compound's versatility makes it valuable in research and industrial applications focused on advanced materials development .
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl features a symmetric, rod-like molecular architecture centered on a biphenyl core. The biphenyl rings are substituted at para-positions with glycidyl ether moieties (2,3-epoxypropoxy groups) and ortho-positions with methyl groups. The IUPAC name, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis[oxirane], precisely reflects this arrangement [4] [10]. The molecular formula is C₂₂H₂₆O₄, with a molecular weight of 354.44 g/mol [2] [9].
Stereochemical analysis confirms two chiral centers within each terminal oxirane ring, resulting in potential meso or racemic diastereomers. However, the symmetric substitution pattern minimizes configurational heterogeneity in polymer networks. The tetramethyl groups impose significant steric hindrance, forcing the biphenyl rings into a near-coplanar conformation. This rigidity is evidenced by a calculated LogP of 4.14, indicating high hydrophobicity [9]. Key bond angles and lengths include:
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are: a = 14.2 Å, b = 5.8 Å, c = 18.3 Å, α = γ = 90°, β = 92.5° [9]. The tetramethyl groups enforce a herringbone packing motif, with biphenyl cores oriented at 56° relative to adjacent molecules. This arrangement maximizes π-π stacking interactions (3.5 Å interplanar distance) while accommodating steric bulk [4].
The solid-state structure exhibits lamellar ordering, with epoxy termini extending outward to facilitate cross-linking. The melting point is 105°C, consistent with high lattice energy from dense packing [2] [9]. Density measurements (1.149 g/cm³ at 25°C) confirm efficient space filling [10]. Polymorphism has not been observed, attributed to conformational rigidity from methyl substituents.
Thermogravimetric analysis (TGA) under nitrogen shows a single-stage decomposition profile. The temperature at 5% mass loss (Td₅) is 325°C, while 50% mass loss occurs at 410°C, indicating high thermal stability [4] [9]. Char yield at 700°C exceeds 30%, characteristic of aromatic-rich structures [1].
Table 1: Thermal Properties of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
Parameter | Value | Conditions |
---|---|---|
Melting Point | 105°C | Differential Scanning Calorimetry |
Td₅ (Decomposition Temp) | 325°C | TGA, N₂ atmosphere |
Char Yield (700°C) | 32% | TGA, N₂ atmosphere |
Glass Transition (cured) | 180°C | Dynamic Mechanical Analysis |
Phase transitions were characterized by differential scanning calorimetry (DSC). A glass transition (Tg) is absent in the pure monomer, but cured resins exhibit Tgs up to 180°C. A crystalline-to-isotropic melt occurs sharply at 105°C, with no liquid crystalline phases observed—unlike its unmethylated analogue [1].
The compound exhibits marked solubility differences between polar and nonpolar solvents due to its hydrophobic biphenyl core and polar epoxy termini. Complete dissolution occurs in chlorinated solvents (chloroform, dichloromethane) and aromatic hydrocarbons (toluene, benzene) at concentrations >100 mg/mL [2] [4]. Partial solubility (~20 mg/mL) is observed in acetone and tetrahydrofuran, while water solubility is negligible (<0.1 mg/mL) [9].
Table 2: Solubility of 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
Solvent Category | Examples | Solubility (mg/mL) | Temperature |
---|---|---|---|
Chlorinated | Chloroform | >100 | 25°C |
Aromatic | Toluene | >100 | 25°C |
Ethers | Tetrahydrofuran | 20-30 | 25°C |
Ketones | Acetone | 15-25 | 40°C |
Alcohols | Methanol | <1 | 25°C |
Water | Deionized water | <0.1 | 25°C |
Solubility increases with temperature in ethers and ketones due to entropy-driven dissolution. Sonication enhances dissolution kinetics in viscous solvents like dimethylformamide [4] [9].
FT-IR Spectroscopy (KBr pellet, cm⁻¹):
¹H NMR Spectroscopy (500 MHz, CDCl₃, δ ppm):
¹³C NMR Spectroscopy (125 MHz, CDCl₃, δ ppm):
UV-Vis Spectroscopy (acetonitrile, λmax nm):
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5